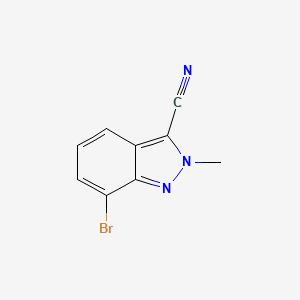

7-Bromo-2-methyl-2H-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

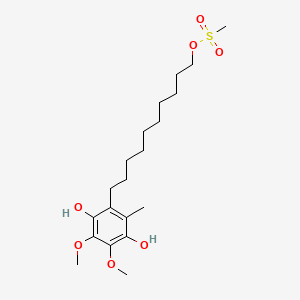

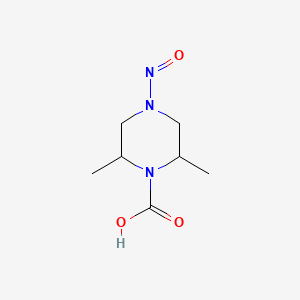

“7-Bromo-2-methyl-2H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C9H6BrN3 . It has an average mass of 236.068 Da and a monoisotopic mass of 234.974503 Da . This compound is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains a bromine atom, a methyl group, and a carbonitrile group attached to the indazole core .

Scientific Research Applications

Biological Activity and Synthesis

Indazole derivatives have been highlighted for their biological activities, including their role as inhibitors of various enzymes. For example, nitroindazole compounds have been synthesized and characterized, demonstrating significant biological activity through intermolecular interactions (Cabildo et al., 2011). Such compounds, including those with bromo substituents, have shown potency against nitric oxide synthases, suggesting potential therapeutic applications (Bland-Ward & Moore, 1995).

Further research into 7-substituted-indazoles has revealed their inhibitory effects on nitric oxide synthases, with specific modifications enhancing their inhibitory potential. This includes compounds where additional substitutions, such as a bromo atom, significantly increase their biological activity (Cottyn et al., 2008).

Antioxidant and α-Glucosidase Inhibition

The antioxidant potential and α-glucosidase inhibitory effects of certain 7-carbo-substituted 5-bromo-3-methylindazoles have been evaluated, showing significant activity in these areas. This suggests a potential for applications in managing oxidative stress-related diseases and diabetes (Mphahlele et al., 2020).

Synthesis and Chemical Reactivity

The synthesis of indazole derivatives and their chemical reactivity have been extensively studied, providing a foundation for the development of novel compounds with potential applications in various fields. For instance, regioselective hydrodehalogenation and Suzuki coupling reactions have been utilized to modify isothiazole and indazole compounds, demonstrating the versatility of these frameworks in chemical synthesis (Ioannidou & Koutentis, 2011).

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the range of biological activities associated with indazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

7-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUKUTKTSWQBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

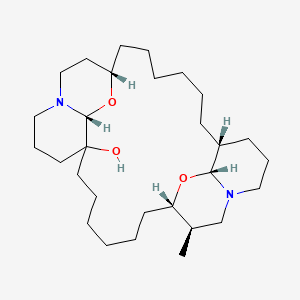

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)